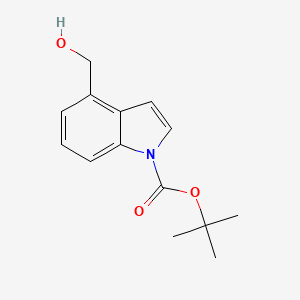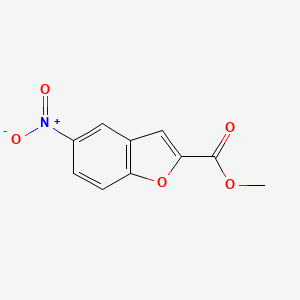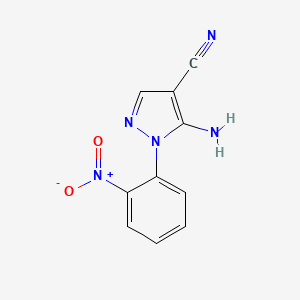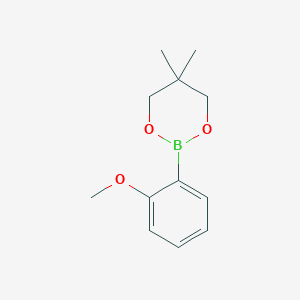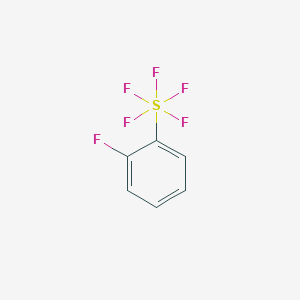![molecular formula C9H8N6O B1340283 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 924834-86-6](/img/structure/B1340283.png)
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activity. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been achieved through different methods. For instance, triorganotin(IV) complexes of a similar compound were synthesized by reacting the amino acid with organotin(IV) hydroxides or oxides in refluxing methanol . Another study reported the efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which could be a similar approach for synthesizing the compound . Additionally, a three-component synthesis method has been used to create 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines, which may offer insights into the synthesis of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in two crystal environments, providing insights into the hydrogen-bonding interactions and supramolecular architecture . X-ray crystallography has also been used to determine the structure of triorganotin(IV) derivatives, revealing a trigonal bipyramidal structure with organic groups on the equatorial plane .
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives includes substitution reactions, as seen in the reaction between 7-aminotriazolopyridines and sulfuric acid, which yields hydroxyalkylpyridines, or bromination, which gives brominated pyridines . The ambident nature of the anions from amines allows for acylation on nitrogen or alkylation on nitrogen or carbon, leading to various substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. The solvate forms of these compounds, such as the dimethylformamide and water monosolvates, exhibit different structural arrangements and hydrogen-bonding interactions, which can affect their solubility, melting points, and other physical properties . The antimicrobial activity of some derivatives has been tested, showing in vitro activity against Gram-positive bacteria, indicating potential applications in the development of new antimicrobial agents .
Applications De Recherche Scientifique
Medicinal Chemistry: CDK2 Inhibitors
- Summary of Application : The compound is used as a CDK2 inhibitor in cancer treatment . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
- Methods of Application : The growth of three examined cell lines was significantly inhibited by most of the prepared compounds . The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
- Results or Outcomes : Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .
Medicinal Chemistry: Various Pharmacological Activities
- Summary of Application : The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which includes “7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one”, is known to have a wide range of pharmacological activities .
- Methods of Application : The compound is used in the synthesis of various drugs with different functional groups .
- Results or Outcomes : The scaffold has been used in several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin .
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It also includes looking at how to handle and store the compound safely.
Orientations Futures
This involves looking at potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or mechanism of action.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
11-amino-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-5-12-9-11-4-6-7(15(9)13-5)2-3-14(10)8(6)16/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQDJNCCBTUMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

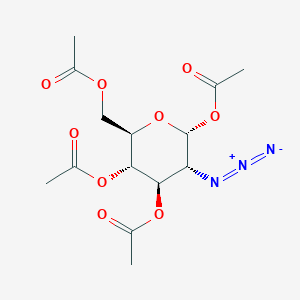
![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)
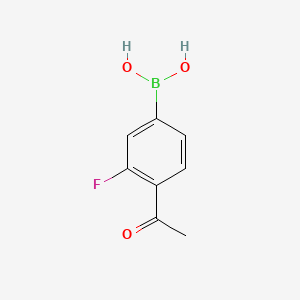
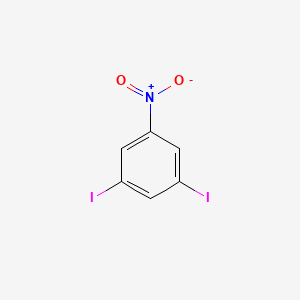
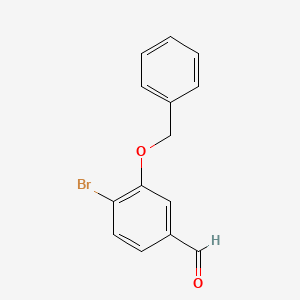

![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)
